molecular formula C12H18BN3O3 B6249770 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide CAS No. 1420297-21-7

2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

Cat. No.: B6249770
CAS No.: 1420297-21-7
M. Wt: 263.10 g/mol
InChI Key: MTEHAHOUBHCVDM-UHFFFAOYSA-N
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Description

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is a complex organic compound that features a boronic ester group. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. The presence of the boronic ester group makes it a valuable intermediate in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide typically involves the borylation of a pyridine derivative. One common method includes the reaction of 2-amino-5-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, reduced pyridine derivatives, and substituted pyridine compounds .

Scientific Research Applications

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in cancer therapy.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • 2-Aminopyridine-5-boronic acid pinacol ester
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

What sets 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide apart from similar compounds is its unique combination of functional groups, which provides a versatile platform for various chemical transformations. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

1420297-21-7

Molecular Formula

C12H18BN3O3

Molecular Weight

263.10 g/mol

IUPAC Name

2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H18BN3O3/c1-11(2)12(3,4)19-13(18-11)7-5-8(10(15)17)9(14)16-6-7/h5-6H,1-4H3,(H2,14,16)(H2,15,17)

InChI Key

MTEHAHOUBHCVDM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)N

Purity

0

Origin of Product

United States

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